molecular formula C22H25N3 B14626325 2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline CAS No. 57962-08-0

2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline

Cat. No.: B14626325
CAS No.: 57962-08-0
M. Wt: 331.5 g/mol
InChI Key: OMGPTSGRKFIVNF-UHFFFAOYSA-N
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Description

2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core structure with a 4-benzylpiperazine moiety attached via an ethyl linker. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the piperazine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline is unique due to its specific combination of the quinoline core and the 4-benzylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

57962-08-0

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)ethyl]quinoline

InChI

InChI=1S/C22H25N3/c1-2-6-19(7-3-1)18-25-16-14-24(15-17-25)13-12-21-11-10-20-8-4-5-9-22(20)23-21/h1-11H,12-18H2

InChI Key

OMGPTSGRKFIVNF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4

Origin of Product

United States

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